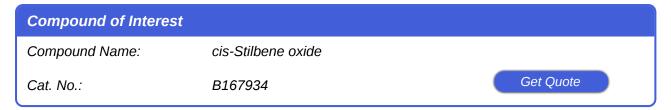


ChEBI Information for cis-Stilbene Oxide: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Stilbene oxide, with the ChEBI identifier CHEBI:50004, is a stilbene oxide and an epoxide of significant interest in chemical and biological research.[1][2] As an aromatic polyketide lipid molecule, it belongs to the class of organic compounds known as stilbenes, which are characterized by a 1,2-diphenylethylene moiety. This guide provides a comprehensive overview of the chemical and physical properties of cis-stilbene oxide, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known interactions with metabolic pathways.

Core Data Presentation

A summary of the key quantitative data for **cis-stilbene oxide** is presented in the table below for easy reference and comparison.



Property	Value	Source
ChEBI ID	CHEBI:50004	[1]
Molecular Formula	C14H12O	[1]
Molecular Weight	196.24 g/mol	[1]
CAS Number	1689-71-0	[1]
Physical Description	Colorless crystalline solid	[1]
Melting Point	38-40 °C	[3][4]
Boiling Point	126-132 °C (at 4 Torr)	[3]
Density	1.136 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	> 110 °C (> 230 °F)	[3][4]
InChI	InChI=1S/C14H12O/c1-3-7- 11(8-4-1)13-14(15-13)12-9-5- 2-6-10-12/h1-10,13- 14H/t13-,14+	[1]
InChIKey	ARCJQKUWGAZPFX- OKILXGFUSA-N	[1]
SMILES	C1=CC=C(C=C1)[C@H]2 INVALID-LINK C3=CC=CC=C3	[1]

Experimental Protocols Synthesis of cis-Stilbene Oxide

The synthesis of **cis-stilbene oxide** is typically achieved through a two-step process: the synthesis of the precursor cis-stilbene, followed by its epoxidation.

Step 1: Synthesis of cis-Stilbene

A common method for the synthesis of cis-stilbene is the decarboxylation of α -phenylcinnamic acid.[5]



· Materials:

- α-Phenylcinnamic acid (isomer with m.p. 172-173 °C)
- Quinoline
- Copper chromite
- 10% Hydrochloric acid
- Ether
- 10% Sodium carbonate solution
- · Anhydrous sodium sulfate
- Hexane

Procedure:

- In a three-necked flask equipped with a reflux condenser and a thermometer, dissolve
 46.0 g (0.205 mole) of α-phenylcinnamic acid in 280 ml of quinoline.
- Add 4.0 g of copper chromite to the solution.
- Heat the reaction mixture to 210-220 °C for 1.25 hours.
- Cool the solution and pour it into 960 ml of 10% hydrochloric acid to dissolve the quinoline.
- Extract the product with two 200 ml portions of ether, followed by one 100 ml portion.
- Combine the ether extracts, filter to remove any catalyst particles, and wash with 200 ml of 10% sodium carbonate solution.
- Dry the ether solution over anhydrous sodium sulfate.
- Filter the dried solution and remove the ether by distillation on a steam bath.



- Dissolve the residue in hexane, cool to 0 °C, and filter to remove any trans-stilbene that may have formed.
- Remove the hexane by distillation to yield cis-stilbene.

Step 2: Epoxidation of cis-Stilbene to cis-Stilbene Oxide

The epoxidation of the double bond in cis-stilbene can be achieved using a peroxy acid, such as peracetic acid. The following protocol is adapted from the epoxidation of trans-stilbene and is expected to yield the desired cis-epoxide.[4]

- Materials:
 - cis-Stilbene
 - Methylene chloride
 - Peracetic acid (approx. 40% in acetic acid)
 - Sodium acetate trihydrate
 - 10% Aqueous sodium carbonate
 - Magnesium sulfate
 - Methanol or hexane for recrystallization
- Procedure:
 - Dissolve cis-stilbene in methylene chloride in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
 - Cool the solution to 20 °C using an ice bath.
 - Prepare a solution of peracetic acid in acetic acid containing sodium acetate trihydrate.
 - Add the peracetic acid solution dropwise to the stirred cis-stilbene solution over 15 minutes.



- Stir the resulting mixture for several hours, ensuring the temperature does not exceed 35
 °C. The reaction progress can be monitored by thin-layer chromatography.
- Pour the reaction mixture into water and separate the organic layer.
- Extract the aqueous phase with additional portions of methylene chloride.
- Combine the organic extracts and wash them with 10% aqueous sodium carbonate and then with water.
- Dry the organic layer over magnesium sulfate.
- Distill off the methylene chloride under reduced pressure.
- Recrystallize the residual solid from methanol or hexane to yield pure cis-stilbene oxide.

Metabolism Study Using Liver Microsomes

The metabolic fate of **cis-stilbene oxide** can be investigated using liver microsomes, which contain a variety of drug-metabolizing enzymes.

- Materials:
 - Rat or human liver microsomes
 - cis-Stilbene oxide
 - NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
 - Phosphate buffer (pH 7.4)
 - Organic solvent for extraction (e.g., ethyl acetate)
- Procedure:
 - Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system,
 and cis-stilbene oxide in a phosphate buffer.



- Initiate the reaction by adding the NADPH regenerating system.
- Incubate the mixture at 37 °C with gentle agitation for a specified time (e.g., up to 60 minutes).
- Terminate the reaction by adding an organic solvent such as ethyl acetate.
- Vortex the samples and centrifuge to separate the organic and aqueous layers.
- Analyze the supernatant for metabolites using techniques such as High-Performance
 Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

It has been reported that cis-stilbene and **cis-stilbene oxide** do not exhibit estrogenic activity after incubation with liver microsomes from 3-methylcholanthrene-treated rats in the presence of NADPH, in contrast to their trans isomers.[6]

Epoxide Hydrolase Activity Assay

cis-Stilbene oxide is a substrate for epoxide hydrolase, an enzyme involved in the detoxification of epoxides. The activity of this enzyme can be measured using a spectrophotometric assay, originally developed for trans-stilbene oxide, by monitoring the change in UV absorbance as the epoxide is hydrolyzed to the corresponding diol.

- Materials:
 - Source of epoxide hydrolase (e.g., liver cytosol or purified enzyme)
 - cis-Stilbene oxide
 - Buffer solution (e.g., Tris-HCl, pH 9.0)
 - UV-Vis spectrophotometer
- Procedure:
 - Prepare a solution of cis-stilbene oxide in a suitable solvent (e.g., acetonitrile) and add it to the buffer in a quartz cuvette.



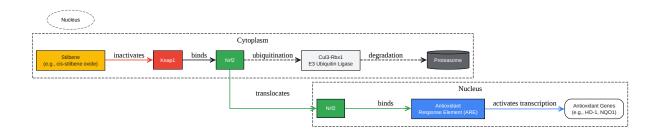
- Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate.
- Initiate the reaction by adding the enzyme source to the cuvette.
- Monitor the decrease in absorbance at a wavelength where the epoxide has a significantly different extinction coefficient from the diol product.
- Calculate the rate of hydrolysis from the change in absorbance over time.

Signaling Pathways and Biological Relationships

While the specific interactions of **cis-stilbene oxide** with signaling pathways are not as extensively studied as its trans isomer, stilbenes, in general, are known to modulate several key cellular pathways, including the Nrf2 and xenobiotic receptor (PXR/CAR) pathways.

Stilbene-Mediated Activation of the Nrf2 Antioxidant Pathway

Stilbenes are recognized for their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses.[3][7] This activation helps protect cells from oxidative stress.



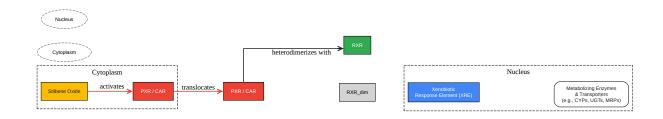


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Caption: Stilbene-induced activation of the Nrf2 antioxidant pathway.

Activation of Xenobiotic Receptors (PXR/CAR)

Stilbene oxides can also interact with nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which are key regulators of the metabolism of foreign compounds (xenobiotics).[8][9] Activation of these receptors leads to the expression of drug-metabolizing enzymes and transporters.



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Caption: Activation of xenobiotic receptors PXR/CAR by stilbene oxide.

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